molecular formula C17H17ClN2O2 B2611078 1-[(E)-2-(2-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea CAS No. 400082-43-1

1-[(E)-2-(2-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea

Cat. No.: B2611078
CAS No.: 400082-43-1
M. Wt: 316.79
InChI Key: XMBGRQDRUCDMRB-ZHACJKMWSA-N
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Description

1-[(E)-2-(2-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea is a urea derivative featuring an (E)-configured ethenyl group linked to a 2-chlorophenyl ring and a 2-methoxyphenylmethyl substituent. Urea derivatives are well-documented for their diverse biological activities, including antimicrobial properties . The structural uniqueness of this compound lies in the spatial arrangement of its substituents, which may influence its electronic properties, lipophilicity, and interaction with biological targets.

Properties

IUPAC Name

1-[(E)-2-(2-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-22-16-9-5-3-7-14(16)12-20-17(21)19-11-10-13-6-2-4-8-15(13)18/h2-11H,12H2,1H3,(H2,19,20,21)/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBGRQDRUCDMRB-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)NC=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1CNC(=O)N/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-2-(2-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea typically involves the reaction of 2-chlorobenzaldehyde with 2-methoxybenzylamine to form an imine intermediate. This intermediate is then subjected to a urea-forming reaction with an appropriate isocyanate under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-2-(2-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Urea derivatives with oxidized functional groups.

    Reduction: Amine derivatives.

    Substitution: Compounds with substituted phenyl groups.

Scientific Research Applications

1-[(E)-2-(2-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea is utilized in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(E)-2-(2-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomers: Chlorophenyl and Methoxyphenyl Substitution

  • 1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea (): Molecular Formula: C₁₆H₁₅ClN₂O₂; Molar Mass: 302.76 g/mol. The 4-chlorophenyl and 4-methoxyphenyl substituents alter electronic distribution compared to the target compound’s 2-substituted groups.

Simplified Urea Derivatives

  • 1-(3-chlorophenyl)-3-(2-methoxyethyl)urea ():
    • Molecular Formula : C₁₀H₁₃ClN₂O₂; Molar Mass : 228.68 g/mol.
    • This compound lacks the ethenyl bridge, replacing it with a 2-methoxyethyl group. The absence of conjugation between aromatic systems may reduce π-π stacking interactions, impacting antibacterial activity .

Thiadiazole-Containing Urea Analogues

  • 1-(4-Chlorophenyl)-3-{5-[(E)-2-phenyl-ethenyl]-1,3,4-thiadiazol-2-yl}urea (): Incorporates a thiadiazole ring linked to a phenyl-ethenyl group.

Antibacterial Properties

  • Derivatives with (E)-ethenyl bridges, such as those in , show potent antibacterial activity against Gram-positive and Gram-negative bacteria. The target compound’s 2-chlorophenyl group may enhance membrane penetration due to increased lipophilicity, while the 2-methoxyphenyl group could improve solubility .
  • Key Comparison :
    • Compound 8 (): (2E)-1-[3-(2-chlorophenyl)prop-2-enyl]-4-(2-methoxyphenyl)-piperazine.
  • Exhibits IC₅₀ values < 10 µM against S. aureus. The piperazine ring in Compound 8 vs. the urea group in the target compound may lead to divergent mechanisms of action .

Pharmacological Potential

  • Urea derivatives often act as enzyme inhibitors or receptor antagonists. For example, Montelukast () targets leukotriene receptors.

Molecular Weight and Solubility

  • The target compound’s molecular weight is likely >300 g/mol (based on analogues in ), which may limit bioavailability. The 2-methoxyphenyl group could enhance water solubility compared to purely hydrophobic derivatives .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Biological Activity
Target Compound Not Provided ~310 (estimated) 2-ClPh-(E)-ethenyl, 2-MeOPh-methylurea Hypothesized antibacterial
1-[(E)-2-(4-ClPh)ethenyl]-3-(4-MeOPh)urea C₁₆H₁₅ClN₂O₂ 302.76 4-ClPh, 4-MeOPh, urea Not reported
1-(3-ClPh)-3-(2-MeOethyl)urea C₁₀H₁₃ClN₂O₂ 228.68 3-ClPh, 2-MeOethyl, urea Not reported
Compound 8 (Piperazine Derivative) C₂₁H₂₂ClN₃O 367.87 2-ClPh-(E)-propenyl, 2-MeOPh-piperazine IC₅₀ < 10 µM (S. aureus)

Biological Activity

The compound 1-[(E)-2-(2-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Formula : C16_{16}H16_{16}ClN1_{1}O2_{2}
  • Molecular Weight : 287.76 g/mol

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structural motifs exhibit significant antibacterial and antifungal properties. For instance, derivatives containing halogen substituents have demonstrated enhanced bioactivity against various pathogens .
  • Anticancer Potential : Research indicates that urea derivatives can inhibit tumor cell proliferation. The specific compound may interact with cellular pathways involved in cancer progression, though detailed studies are needed to elucidate its exact mechanisms.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cell growth and proliferation.
  • Receptor Interaction : There is evidence suggesting that such compounds may interact with various receptors, potentially modulating signaling pathways critical for cell survival and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • Antimicrobial Studies :
    • A study found that structurally similar compounds exhibited MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and other bacterial strains. This suggests that modifications in the molecular structure can significantly influence antimicrobial efficacy .
  • Anticancer Activity :
    • Research on urea derivatives has demonstrated their potential to inhibit cancer cell lines, with some derivatives showing IC50 values in the low micromolar range. Further optimization of the chemical structure is necessary to enhance potency and selectivity against cancer cells.

Data Table: Biological Activity Summary

Activity Type Target Organisms/Cells MIC/IC50 Values Reference
AntibacterialE. coli0.0048 mg/mL
AntifungalC. albicans0.0098 mg/mL
AnticancerVarious cancer cell linesLow micromolar range

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